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Compound of Interest

Compound Name: 5-Fluoro-2-iodoaniline

Cat. No.: B1304776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for the characterization of 5-Fluoro-2-iodoaniline, a significant building block in

pharmaceutical and chemical synthesis. The following sections present tabulated quantitative

data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside

predicted Infrared (IR) spectroscopy data. Detailed experimental protocols for acquiring this

data are also provided to facilitate replication and further research.

Spectroscopic Data Summary
The structural elucidation of 5-Fluoro-2-iodoaniline is achieved through a combination of

spectroscopic techniques. The data presented in the following tables provide a quantitative

basis for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for 5-Fluoro-2-iodoaniline are summarized below.

Table 1: ¹H NMR Data for 5-Fluoro-2-iodoaniline
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.54 t 7.6 1H Ar-H

6.47 d 10.8 1H Ar-H

6.27 t 8.8 1H Ar-H

4.19 s - 2H -NH₂

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Data for 5-Fluoro-2-iodoaniline

Chemical Shift (δ) ppm Coupling Constant (J) Hz Assignment

164.1 d, J = 243.0 C-F

148.2 d, J = 6.0 C-NH₂

139.8 d, J = 10.0 Ar-C

107.3 d, J = 22.0 Ar-C

101.7 d, J = 25.0 Ar-C

77.1 d, J = 3.0 C-I

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy
While specific experimental IR data for 5-Fluoro-2-iodoaniline is not readily available in the

searched literature, the expected characteristic absorption bands can be predicted based on

the functional groups present in the molecule and data from similar halogenated anilines.

Table 3: Predicted FT-IR Data for 5-Fluoro-2-iodoaniline
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3500 Medium-Strong N-H stretching (asymmetric)

3300-3400 Medium-Strong N-H stretching (symmetric)

1600-1650 Medium N-H bending

1500-1600 Strong C=C aromatic ring stretching

1250-1350 Strong C-N stretching

1150-1250 Strong C-F stretching

500-600 Medium-Strong C-I stretching

Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule,

confirming its elemental composition.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 5-Fluoro-2-iodoaniline

Ion Calculated m/z Found m/z

[C₆H₅FIN+H]⁺ 237.9528 237.9519

Ionization Method: ESI[1]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of aromatic amines and halogenated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Sample Preparation:

Accurately weigh 5-10 mg of 5-Fluoro-2-iodoaniline.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

Ensure the sample is fully dissolved before transferring the solution to a 5 mm NMR tube.

¹H NMR Acquisition:[1]

Spectrometer: Bruker AVANCE NEO 400 spectrometer.

Solvent: CDCl₃.

Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26

ppm).

Acquisition: Standard proton acquisition parameters are used.

¹³C NMR Acquisition:[1]

Spectrometer: Bruker AVANCE NEO 400 spectrometer.

Solvent: CDCl₃.

Referencing: Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Acquisition: A standard proton-decoupled pulse program is used to acquire the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation:

A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (ATR method):

Ensure the ATR crystal is clean by taking a background spectrum.
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Place a small amount of solid 5-Fluoro-2-iodoaniline directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect the spectrum over a range of 4000-400 cm⁻¹.

Perform a background scan of the empty ATR crystal.

The instrument software will automatically subtract the background from the sample

spectrum.

High-Resolution Mass Spectrometry (HRMS)
Instrumentation:

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument,

equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

Prepare a dilute solution of 5-Fluoro-2-iodoaniline in a suitable solvent such as methanol or

acetonitrile.

The concentration should be in the low µg/mL to ng/mL range.

Infuse the sample solution directly into the ESI source via a syringe pump.

Data Acquisition:[1]

Ionization Mode: Positive ion Electrospray Ionization (ESI).

Mass Analyzer: Operated in high-resolution mode.

Data Analysis: The exact mass of the protonated molecular ion ([M+H]⁺) is measured and

compared to the calculated theoretical mass.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a synthesized chemical compound like 5-Fluoro-2-iodoaniline.
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Caption: Workflow for the spectroscopic characterization of 5-Fluoro-2-iodoaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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